3-(Chloromethyl)isoquinoline hydrochloride

Description

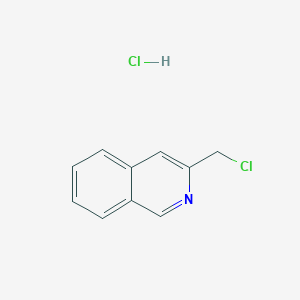

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(chloromethyl)isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETGNODBVXTTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512117 | |

| Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76884-33-8 | |

| Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)isoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)isoquinoline hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its isoquinoline core is a key structural motif in numerous biologically active molecules, and the reactive chloromethyl group at the 3-position provides a versatile handle for synthetic modifications. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation development, and biological screening. This guide provides a comprehensive overview of the key physicochemical characteristics of 3-(Chloromethyl)isoquinoline hydrochloride, along with detailed experimental protocols for their determination.

Chemical Identity and Structure

-

Chemical Name: 3-(Chloromethyl)isoquinoline hydrochloride

-

Synonyms: 3-(Chloromethyl)isoquinolinium chloride

-

Molecular Formula: C₁₀H₈ClN · HCl

-

Molecular Weight: 214.09 g/mol

-

CAS Number: 76884-33-8

The structure consists of a bicyclic aromatic isoquinoline ring system with a chloromethyl substituent at the C3 position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the isoquinoline ring.

Caption: Structure of 3-(Chloromethyl)isoquinoline Hydrochloride.

Physicochemical Properties and Their Determination

A summary of the key physicochemical properties is presented below, followed by detailed experimental protocols.

| Property | Value | Method |

| Molecular Formula | C₁₀H₈ClN · HCl | - |

| Molecular Weight | 214.09 g/mol | Calculation |

| Appearance | Off-white to light yellow solid | Visual Inspection |

| Melting Point | Data not available | Capillary Melting Point |

| Solubility | Data not available | Gravimetric Analysis |

| pKa | Data not available | UV-Vis Spectrophotometry |

Appearance

The appearance of a compound is a fundamental physical property. 3-(Chloromethyl)isoquinoline hydrochloride is expected to be an off-white to light yellow crystalline solid.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility in various solvents is crucial for designing synthetic reactions, purification methods, and formulations. As a hydrochloride salt, 3-(Chloromethyl)isoquinoline hydrochloride is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.

Experimental Protocol: Gravimetric Solubility Determination

-

Solvent Selection: A range of solvents of varying polarity should be chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Equilibration: An excess amount of the compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered through a 0.45 µm syringe filter to remove undissolved solid.

-

Quantification: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is evaporated under reduced pressure or in a drying oven until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).

pKa

The pKa value indicates the acidity of the protonated isoquinoline nitrogen. This is a critical parameter for understanding the compound's ionization state at different pH values, which influences its solubility, lipophilicity, and biological activity.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the principle that the UV-Vis absorbance spectrum of the compound changes as a function of pH due to the different electronic structures of the protonated and deprotonated forms.

-

Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: A series of buffers with known pH values spanning the expected pKa range are prepared.

-

Sample Preparation: A small aliquot of the stock solution is added to each buffer to a constant final concentration.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities is plotted against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined from the inflection point of the resulting sigmoidal curve.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing purity. For 3-(Chloromethyl)isoquinoline hydrochloride, the spectra would be expected to show characteristic signals for the aromatic protons of the isoquinoline ring, the methylene protons of the chloromethyl group, and the corresponding carbon signals. The protonation of the nitrogen atom will influence the chemical shifts of the adjacent protons and carbons.

Typical NMR Solvents: DMSO-d₆ or D₂O are suitable solvents for hydrochloride salts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational bands for 3-(Chloromethyl)isoquinoline hydrochloride include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

N-H stretching (protonated amine): Broad band around 2400-2800 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1500-1650 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(Chloromethyl)isoquinoline hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected mass spectrum would show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₀H₉ClN⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 3-(Chloromethyl)isoquinoline hydrochloride and for monitoring its stability. A reverse-phase HPLC method would be appropriate.

Illustrative HPLC Method Development Workflow

Caption: Workflow for HPLC Method Development.

Solid-State Characterization

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the compound.[1]

-

DSC can be used to determine the melting point and enthalpy of fusion, as well as to detect any polymorphic transitions.

-

TGA measures the change in mass as a function of temperature, providing information about thermal stability and decomposition. For a hydrochloride salt, TGA can indicate the temperature at which HCl is lost.

Powder X-Ray Diffraction (PXRD)

PXRD is a non-destructive technique used to analyze the crystalline structure of a solid. The resulting diffraction pattern is a fingerprint of the crystalline form and can be used to identify polymorphs, assess crystallinity, and determine crystal purity.

Stability and Storage

The stability of 3-(Chloromethyl)isoquinoline hydrochloride is a critical factor for its storage and handling. As a hydrochloride salt, it may be hygroscopic.

Protocol for Hygroscopicity Assessment

-

Initial Weight: A known weight of the sample is placed in a weighing bottle and dried to a constant weight in a vacuum oven.

-

Controlled Humidity: The open weighing bottle is placed in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., 75% RH using a saturated NaCl solution).

-

Weight Monitoring: The sample is weighed at regular intervals until a constant weight is achieved.

-

Calculation: The percentage of water absorbed is calculated.

Based on its chemical structure, 3-(Chloromethyl)isoquinoline hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.

Safety and Handling

The parent compound, 3-(chloromethyl)isoquinoline, is classified as a skin, eye, and respiratory irritant.[2] It is prudent to handle the hydrochloride salt with the same precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Spills: In case of a spill, avoid generating dust. Scoop up the material and place it in a sealed container for disposal.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12874870, 3-(Chloromethyl)isoquinoline. [Link].

- Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions: a practical approach to substituted isoquinoline libraries. The Journal of Organic Chemistry, 75(16), 5627–5634.

- Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032.

- Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis, 44(2), 277-301.

Sources

- 1. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Chloromethyl)isoquinoline | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(Chloromethyl)isoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(Chloromethyl)isoquinoline hydrochloride, focusing on its solubility and stability. As a critical intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of these characteristics is paramount for successful drug development, from formulation to final dosage form. This document is structured to provide not only procedural details but also the scientific rationale behind the experimental designs, ensuring a robust and reliable characterization of this molecule.

Compound Profile: 3-(Chloromethyl)isoquinoline and its Hydrochloride Salt

3-(Chloromethyl)isoquinoline is a derivative of isoquinoline, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[1][2][3] The introduction of a chloromethyl group at the 3-position provides a reactive site for further chemical modifications, making it a valuable building block in medicinal chemistry. For pharmaceutical applications, it is often converted to its hydrochloride salt to enhance its aqueous solubility and stability.

Table 1: Physicochemical Properties of 3-(Chloromethyl)isoquinoline

| Property | Value | Source |

| IUPAC Name | 3-(chloromethyl)isoquinoline | [4] |

| CAS Number | 147937-36-8 | [4] |

| Molecular Formula | C₁₀H₈ClN | [4] |

| Molecular Weight | 177.63 g/mol | [4] |

| Appearance | Colorless oily liquid or solid platelets | [5] |

Note: The properties listed above are for the free base. The hydrochloride salt will have a different molecular weight and may exhibit different physical properties.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, dissolution is often the rate-limiting step for absorption. Therefore, a comprehensive understanding of the solubility of 3-(Chloromethyl)isoquinoline hydrochloride in various media is essential for developing effective formulations.

Theoretical Considerations for Solubility

The solubility of a compound is influenced by several factors, including its chemical structure, the nature of the solvent, temperature, and pH. As a hydrochloride salt, 3-(Chloromethyl)isoquinoline hydrochloride is expected to exhibit significantly higher aqueous solubility compared to its free base due to the ionization of the isoquinoline nitrogen. The pH of the medium will play a crucial role in its solubility profile, as it dictates the equilibrium between the ionized and non-ionized forms of the molecule.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol outlines a robust method for determining the equilibrium solubility of 3-(Chloromethyl)isoquinoline hydrochloride in various solvents, adhering to principles outlined in pharmaceutical development guidelines.[6][7][8][]

Objective: To determine the equilibrium solubility of 3-(Chloromethyl)isoquinoline hydrochloride in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

-

3-(Chloromethyl)isoquinoline hydrochloride

-

Purified water (USP grade)

-

pH buffers (pH 1.2, 4.5, 6.8, and 7.4)

-

Ethanol (95%)

-

Propylene glycol

-

Polyethylene glycol 400 (PEG 400)

-

Methanol (for analytical purposes)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(Chloromethyl)isoquinoline hydrochloride to a series of vials containing a known volume of each test solvent.

-

Ensure that a solid excess of the compound remains to confirm saturation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Allow the samples to equilibrate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL.

-

Record the pH of the aqueous solutions after the experiment.

-

dot

Caption: Workflow for Equilibrium Solubility Determination.

Table 2: Proposed Solvents for Solubility Screening

| Solvent System | Rationale |

| Purified Water | Primary solvent for aqueous formulations. |

| pH 1.2 HCl Buffer | Simulates gastric fluid. |

| pH 4.5 Acetate Buffer | Represents the upper small intestine environment. |

| pH 6.8 Phosphate Buffer | Simulates the lower small intestine environment. |

| pH 7.4 Phosphate Buffer | Simulates physiological pH. |

| Ethanol/Water Mixtures | Common co-solvent system to enhance solubility. |

| Propylene Glycol | A frequently used non-aqueous vehicle. |

| PEG 400 | A non-volatile liquid polymer used in formulations. |

Stability: Ensuring Product Quality and Safety Over Time

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] For 3-(Chloromethyl)isoquinoline hydrochloride, understanding its degradation pathways is crucial for establishing a stable formulation and appropriate storage conditions.

Potential Degradation Pathways

Given its chemical structure, 3-(Chloromethyl)isoquinoline hydrochloride may be susceptible to several degradation pathways:

-

Hydrolysis: The chloromethyl group is a potential site for hydrolysis, which could lead to the formation of the corresponding hydroxymethyl or other related impurities. This is likely to be pH-dependent.

-

Oxidation: The isoquinoline ring system could be susceptible to oxidation, particularly under stressed conditions.

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to the formation of photodegradants.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is conducted to intentionally degrade the compound to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[11][12][13] These studies provide valuable insights into the intrinsic stability of the molecule.

Experimental Protocol for Forced Degradation Studies:

Objective: To investigate the degradation of 3-(Chloromethyl)isoquinoline hydrochloride under various stress conditions and to identify the resulting degradation products.

Materials:

-

3-(Chloromethyl)isoquinoline hydrochloride

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-intensity light source (as per ICH Q1B guidelines)

-

Temperature and humidity controlled chambers

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature or slightly elevated temperature for a specific duration.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a controlled oven.

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be protected from light.

Analysis:

-

Analyze all stressed samples at appropriate time points using a stability-indicating HPLC method.

-

The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products by providing mass-to-charge ratio information.

dot

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

Based on the information gathered from forced degradation studies, a formal long-term stability study should be designed and executed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[10][14][15][16][17]

Table 3: Recommended Conditions for Long-Term Stability Studies (as per ICH Q1A)

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of 3-(Chloromethyl)isoquinoline hydrochloride. The successful execution of the outlined experimental protocols will yield critical data to support formulation development, establish appropriate storage and handling procedures, and ensure the overall quality and safety of any resulting drug product. Further characterization of the solid-state properties of 3-(Chloromethyl)isoquinoline hydrochloride, such as polymorphism and hygroscopicity, is also recommended for a complete understanding of its physicochemical profile.

References

-

PubChem. 3-(Chloromethyl)isoquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

-

Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

PubMed. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. [Link]

-

PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

PubMed. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

Teva API. Solving solubility issues in modern APIs. [Link]

-

YouTube. Qual Lab Solubility Testing. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

The Journal of Purdue Undergraduate Research. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

ChemSrc. CAS#:20232-39-7 | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

ResearchGate. Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

KEGG PATHWAY Database. [Link]

-

Wikipedia. Isoquinoline. [Link]

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-(Chloromethyl)isoquinoline | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 7. who.int [who.int]

- 8. tapi.com [tapi.com]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ajrconline.org [ajrconline.org]

- 12. researchgate.net [researchgate.net]

- 13. sgs.com [sgs.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Official web site : ICH [ich.org]

- 17. ikev.org [ikev.org]

Spectral Characterization of 3-(Chloromethyl)isoquinoline Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data (NMR, IR, and MS) for 3-(Chloromethyl)isoquinoline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also insights into the experimental choices and interpretation, ensuring scientific integrity and practical applicability.

Introduction

3-(Chloromethyl)isoquinoline hydrochloride is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The isoquinoline scaffold is a key structural motif in many biologically active compounds. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the detailed spectral analysis of 3-(Chloromethyl)isoquinoline hydrochloride, providing a foundation for its use in further scientific endeavors.

The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for many biological assays. The presence of the hydrochloride affects the spectral properties, particularly in NMR and IR spectroscopy, due to the protonation of the isoquinoline nitrogen.

Molecular Structure and Properties

Molecular Formula: C₁₀H₉Cl₂N

Molecular Weight: 214.09 g/mol

CAS Number: 76884-33-8

The structure of 3-(Chloromethyl)isoquinoline hydrochloride consists of an isoquinoline ring substituted at the 3-position with a chloromethyl group. The nitrogen atom of the isoquinoline ring is protonated and associated with a chloride ion.

Caption: Molecular structure of 3-(Chloromethyl)isoquinoline hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Due to the lack of publicly available experimental spectra for 3-(Chloromethyl)isoquinoline hydrochloride, the following data is predicted based on the analysis of the free base, 3-(Chloromethyl)isoquinoline, and known effects of protonation on the isoquinoline ring system.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | s | 1H | H-1 | The proton at C1 is adjacent to the protonated nitrogen, leading to a significant downfield shift. |

| ~8.4-8.2 | m | 2H | H-5, H-8 | These protons are part of the benzene ring of the isoquinoline system. |

| ~8.0-7.8 | m | 2H | H-6, H-7 | These protons are also part of the benzene ring. |

| ~7.9 | s | 1H | H-4 | This proton is on the pyridine ring of the isoquinoline system. |

| ~5.0 | s | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the aromatic ring, resulting in a downfield shift. |

| ~12-14 | br s | 1H | N-H | The proton on the nitrogen will be broad and its chemical shift is highly dependent on solvent and concentration. |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Chloromethyl)isoquinoline hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can dissolve the hydrochloride salt and its residual water peak does not overlap with the key signals of the analyte.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm.

-

Relaxation Delay: A relaxation delay of 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR data, the following ¹³C NMR data is predicted.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-1 | Adjacent to the protonated nitrogen, resulting in a downfield shift. |

| ~148 | C-3 | Attached to the chloromethyl group and adjacent to the nitrogen. |

| ~138 | C-4a | Quaternary carbon at the ring junction. |

| ~132 | C-8a | Quaternary carbon at the ring junction. |

| ~130-125 | C-5, C-6, C-7, C-8 | Carbons of the benzene ring. |

| ~120 | C-4 | Carbon on the pyridine ring. |

| ~45 | -CH₂Cl | The carbon of the chloromethyl group is shifted downfield due to the electronegative chlorine. |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2900-2700 | Broad, Medium | N⁺-H stretching from the hydrochloride |

| 1620-1580 | Medium-Strong | C=C and C=N stretching of the isoquinoline ring |

| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| 800-700 | Strong | C-H out-of-plane bending |

| 750-650 | Medium-Strong | C-Cl stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For a hydrochloride salt, a soft ionization technique is preferred to observe the molecular ion of the free base.

Predicted Mass Spectrum Data (ESI+)

-

m/z 178.04 [M+H]⁺: This would be the most prominent peak, corresponding to the protonated molecule of the free base, 3-(Chloromethyl)isoquinoline (C₁₀H₈ClN).

-

m/z 142.05: A potential fragment resulting from the loss of HCl from the molecular ion.

Fragmentation Pathway

Caption: Proposed fragmentation of 3-(Chloromethyl)isoquinoline.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3.5-4.5 kV

-

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

-

Drying Gas (N₂): Set to a suitable flow rate and temperature to desolvate the ions.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-(Chloromethyl)isoquinoline hydrochloride. While experimental data for this specific salt is not widely available, this guide, based on data from the free base and established spectroscopic principles, offers a robust framework for its characterization. The detailed protocols provided for NMR, IR, and MS analysis will enable researchers to confidently acquire and interpret data for this compound, ensuring the integrity and progression of their scientific work.

References

-

PubChem. 3-(Chloromethyl)isoquinoline. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

The Genesis of a Diverse Scaffold: An In-depth Technical Guide to the History of Isoquinoline Alkaloids and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with a history inextricably linked to the foundations of pharmacology and organic chemistry. From the isolation of morphine, which heralded the dawn of alkaloid chemistry, to the intricate total synthesis of complex derivatives, the journey of isoquinoline alkaloids is a testament to scientific ingenuity. This technical guide provides a comprehensive exploration of the historical evolution of isoquinoline alkaloids, their biosynthesis, structural elucidation, and the development of their derivatives. We delve into the pivotal discoveries that shaped our understanding of these compounds, the biosynthetic pathways that create their remarkable diversity, and the analytical and synthetic methodologies that have enabled their study and exploitation for therapeutic purposes. This guide is intended to serve as a valuable resource for researchers and professionals in natural product chemistry, medicinal chemistry, and drug development, offering insights into the rich history and continued potential of this fascinating class of molecules.

The Dawn of a New Era: The Isolation of Morphine and the Birth of Alkaloid Chemistry

The story of isoquinoline alkaloids begins not with the core heterocyclic structure itself, but with the isolation of its most famous derivative: morphine. For centuries, the latex of the opium poppy, Papaver somniferum, was used for its potent analgesic and narcotic properties.[1] However, the active principle remained elusive until the early 19th century.

In 1804, a young German pharmacist named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments that would forever change the course of medicine and chemistry.[2][3] Through meticulous work, he successfully isolated a crystalline substance from opium, which he named "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing effects.[2][3] Sertürner's groundbreaking discovery, published in 1806, marked the first-ever isolation of an alkaloid—a class of naturally occurring nitrogen-containing organic compounds.[2] This pivotal moment not only provided a purified and quantifiable form of opium's active component but also laid the foundation for the entire field of alkaloid chemistry.

The isolation of morphine spurred the discovery of other alkaloids from opium, including codeine, papaverine, noscapine, and thebaine, all of which are isoquinoline alkaloids.[1] It was not until 1885, however, that the parent heterocyclic compound, isoquinoline, was first isolated from coal tar by Hoogewerf and van Dorp. This discovery provided the fundamental chemical framework for understanding the vast family of alkaloids that would come to be classified as isoquinoline derivatives.

Unraveling Nature's Blueprint: The Biosynthesis of Isoquinoline Alkaloids

The remarkable structural diversity of isoquinoline alkaloids originates from a common biosynthetic pathway rooted in the amino acid tyrosine. This intricate molecular assembly line, honed by evolution, gives rise to the vast array of isoquinoline scaffolds found in nature. The central pathway to the key intermediate, (S)-reticuline, is a critical juncture from which numerous branches diverge to produce different classes of isoquinoline alkaloids.

The biosynthesis commences with the conversion of L-tyrosine into both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[4] The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first benzylisoquinoline alkaloid intermediate.[3][4] A series of subsequent enzymatic steps, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.[5][6][7][8]

From (S)-reticuline, the biosynthetic pathways diverge to create a wide spectrum of isoquinoline alkaloid classes:

-

Morphinan Alkaloids: A complex series of intramolecular rearrangements and enzymatic transformations convert (S)-reticuline into thebaine, which is then further metabolized to codeine and finally morphine.[6]

-

Protoberberine and Phthalideisoquinoline Alkaloids: The berberine bridge enzyme (BBE) plays a crucial role in the cyclization of (S)-reticuline to form (S)-scoulerine, the precursor to protoberberine alkaloids like berberine.[9][10] Phthalideisoquinoline alkaloids, such as noscapine, are also derived from this branch.[11]

-

Aporphine Alkaloids: Intramolecular oxidative coupling of (S)-reticuline leads to the formation of the characteristic aporphine scaffold.[11][12]

-

Benzophenanthridine Alkaloids: These alkaloids, including sanguinarine, are also biosynthesized from (S)-reticuline through a series of complex enzymatic reactions.

The elucidation of these biosynthetic pathways has been a monumental undertaking, relying on tracer studies with isotopically labeled precursors and, more recently, the identification and characterization of the enzymes responsible for each step. This knowledge not only provides a deeper understanding of plant secondary metabolism but also opens avenues for the metabolic engineering of microorganisms to produce valuable isoquinoline alkaloids.[13][14]

A Tapestry of Structures: The Major Classes of Isoquinoline Alkaloids

The biosynthetic plasticity originating from (S)-reticuline gives rise to a remarkable diversity of structural classes among the isoquinoline alkaloids. These classes are defined by their distinct carbon skeletons, which in turn dictate their pharmacological properties.

| Alkaloid Class | Key Structural Features | Representative Examples |

| Simple Isoquinolines | The basic isoquinoline or tetrahydroisoquinoline core with simple substituents. | Salsoline, Mimosamycin |

| Benzylisoquinolines | An isoquinoline core with a benzyl group typically attached at the C1 position. | Papaverine, Reticuline |

| Bisbenzylisoquinolines | Dimeric structures formed by the coupling of two benzylisoquinoline units. | Tubocurarine, Berbamine |

| Aporphines | A tetracyclic system formed by intramolecular C-C bond formation in a benzylisoquinoline precursor. | Apomorphine, Nuciferine |

| Protoberberines | A tetracyclic system with a characteristic "berberine bridge" carbon. | Berberine, Palmatine |

| Phthalideisoquinolines | A tetracyclic system containing a lactone ring. | Noscapine, Hydrastine |

| Morphinans | A pentacyclic ring system characteristic of morphine and its derivatives. | Morphine, Codeine, Thebaine |

| Rhoeadines | A unique heptacyclic ring system.[15] | Rhoeadine, Papaverrubine |

This structural diversity is a key reason for the wide range of biological activities exhibited by isoquinoline alkaloids, making them a rich source for drug discovery.

From Nature's Lead to Laboratory Innovation: The Development of Derivatives

The rich pharmacological landscape of natural isoquinoline alkaloids has inspired chemists to synthesize a vast array of derivatives with improved therapeutic profiles. These efforts can be broadly categorized into semi-synthetic modifications of natural products and the de novo total synthesis of novel isoquinoline-based drugs.

Semi-Synthetic Derivatives of Morphine

Morphine, while a powerful analgesic, has significant side effects, including respiratory depression, constipation, and a high potential for addiction. This has driven extensive research into the development of semi-synthetic derivatives with improved properties.

-

Heroin (Diacetylmorphine): One of the earliest semi-synthetic derivatives, created by the acetylation of morphine. While initially marketed as a non-addictive alternative to morphine, it was soon discovered to be even more potent and addictive.

-

Hydrocodone and Oxycodone: These widely prescribed analgesics are synthesized from thebaine and are effective for the management of moderate to severe pain.

-

Naloxone and Naltrexone: These opioid antagonists are crucial for reversing the effects of opioid overdose and in the treatment of opioid addiction. They are synthesized from thebaine.

Synthetic Isoquinoline-Based Drugs

Beyond the modification of natural products, the isoquinoline scaffold has served as a template for the design of entirely synthetic drugs with a wide range of therapeutic applications.

-

Papaverine Derivatives: The smooth muscle relaxant properties of papaverine have led to the development of synthetic analogs like drotaverine, which is used as an antispasmodic.

-

Atracurium and Cisatracurium: These are synthetic bisbenzylisoquinoline derivatives used as neuromuscular blocking agents in surgery.

-

Roxadustat, Quinisocaine, and Asunaprevir: These modern drugs highlight the continued relevance of the isoquinoline core in drug design, with applications as a hypoxia-inducible factor prolyl hydroxylase inhibitor, a topical anesthetic, and a hepatitis C virus protease inhibitor, respectively.[16]

The development of these derivatives showcases the power of medicinal chemistry to refine and enhance the therapeutic potential of natural product scaffolds.

The Chemist's Craft: Key Synthetic Routes to the Isoquinoline Core

The construction of the isoquinoline ring system has been a central theme in organic synthesis for over a century. Several named reactions have become cornerstones of isoquinoline alkaloid synthesis, each offering a unique approach to this important heterocyclic scaffold.

The Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

Sources

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 6. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selection of the optimal tyrosine hydroxylation enzyme for (S)-reticuline production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 10. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 12. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 13. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic engineering in isoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhoeadine - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Basicity and pKa of Isoquinoline Hydrochloride Salts

Introduction: The Significance of Isoquinoline in Medicinal Chemistry

Isoquinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in modern drug development.[1] Its derivatives are integral to a vast array of natural and synthetic compounds with profound pharmacological activities, including the renowned alkaloids morphine and papaverine.[2] For researchers, scientists, and drug development professionals, a deep understanding of isoquinoline's fundamental physicochemical properties is not merely academic; it is a critical prerequisite for rational drug design. The basicity of the isoquinoline nitrogen and the corresponding acid dissociation constant (pKa) of its protonated form dictate crucial pharmacokinetic behaviors such as solubility, membrane permeability, and target binding.[3][4]

This guide provides a comprehensive exploration of the basicity and pKa of isoquinoline, with a particular focus on its hydrochloride salt—the form most frequently employed in pharmaceutical formulations to enhance stability and bioavailability. We will delve into the theoretical underpinnings, comparative analysis with related heterocycles, factors influencing basicity, and field-proven experimental protocols for pKa determination.

Fundamental Principles: Understanding Basicity and pKa

From a Brønsted-Lowry perspective, the basicity of isoquinoline originates from the lone pair of electrons on its sp²-hybridized nitrogen atom, which can accept a proton (H⁺). The strength of this basicity is quantified by the pKa of its conjugate acid, the isoquinolinium ion.

The pKa is the negative logarithm of the acid dissociation constant (Ka) for the equilibrium reaction where the protonated form (BH⁺) dissociates into the neutral base (B) and a proton.[5]

BH⁺ ⇌ B + H⁺

A higher pKa value indicates that the conjugate acid is weaker and holds onto its proton more tightly. Consequently, this corresponds to a stronger base (B), as the equilibrium lies further to the left. The pKa of unsubstituted isoquinoline's conjugate acid is approximately 5.14 - 5.46 .[1][6][7]

The Henderson-Hasselbalch equation is the indispensable tool that links pKa, pH, and the ionization state of the molecule:[8]

pH = pKa + log([B]/[BH⁺])

This equation illustrates that when the pH of the solution is equal to the pKa, the concentrations of the neutral isoquinoline base [B] and the protonated isoquinolinium cation [BH⁺] are equal. This relationship is fundamental to predicting a drug's charge state in different physiological environments, from the acidic stomach (pH ~1.5-3.5) to the slightly alkaline blood plasma (pH ~7.4).[5][9]

A Comparative Analysis: Isoquinoline, Quinoline, and Pyridine

To fully appreciate the basicity of isoquinoline, it is instructive to compare it with its structural relatives: pyridine (its parent monocyclic heterocycle) and quinoline (its structural isomer).

| Compound | pKa of Conjugate Acid | Rationale for Basicity |

| Pyridine | ~5.17 | The lone pair on the nitrogen is in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. |

| Isoquinoline | ~5.46 | The fusion of the benzene ring has a minor electronic effect. The nitrogen's lone pair remains highly accessible, similar to pyridine, resulting in comparable basicity.[6] |

| Quinoline | ~4.85 | Quinoline is notably less basic than both pyridine and isoquinoline. This is attributed to steric hindrance, often termed the "peri-effect," where the hydrogen at the C-8 position sterically impedes the solvation of the protonated nitrogen, destabilizing the conjugate acid.[6][10] |

This comparison highlights a key structural insight: the position of the nitrogen atom relative to the fused benzene ring is critical. In isoquinoline, the nitrogen is more sterically unencumbered, rendering it a slightly stronger base than its isomer, quinoline.[1][6]

Isoquinoline Hydrochloride: The Pharmaceutical Workhorse

In its pure form, isoquinoline is a colorless, hygroscopic liquid or low-melting solid with limited water solubility.[1] To overcome this for pharmaceutical applications, it is converted into a salt. The most common salt is isoquinoline hydrochloride, formed by reacting the basic isoquinoline with hydrochloric acid (HCl).[1][11]

This acid-base reaction results in the formation of the protonated isoquinolinium cation and the chloride anion. This ionic salt is typically a stable, crystalline solid with significantly improved aqueous solubility and handling properties, making it ideal for formulation into tablets, capsules, and injectable solutions.[12]

Caption: Equilibrium of Isoquinoline Hydrochloride Formation.

Modulating Basicity: The Impact of Substituents

The pKa of the isoquinoline scaffold is not fixed; it can be finely tuned by introducing substituents onto the aromatic rings. This is a cornerstone of medicinal chemistry, allowing scientists to optimize a molecule's properties. The electronic nature of these substituents dictates the effect on basicity.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring system. This increases the electron density on the nitrogen atom, making its lone pair more available for protonation and thus increasing the basicity (raising the pKa) .

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -Br) pull electron density away from the ring system via inductive or resonance effects. This reduces the electron density on the nitrogen, making it less likely to accept a proton, thereby decreasing the basicity (lowering the pKa) .[13]

The position of the substituent is also critical, as it determines the extent to which it can influence the nitrogen atom through resonance and inductive effects.[13]

Field-Proven Methodologies for pKa Determination

Accurate pKa determination is essential. Two of the most reliable and widely used methods in the pharmaceutical industry are potentiometric titration and UV-Vis spectrophotometry.[8]

Caption: General workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust method that involves monitoring the pH of a solution as a standardized titrant is added.[14][15]

Causality and Rationale:

-

Principle: The fundamental principle is to generate a titration curve (pH vs. volume of titrant). The point of maximum slope, or the inflection point, corresponds to the equivalence point. For a weak base being titrated with a strong acid, the pH at the half-equivalence point is equal to the pKa of the conjugate acid.

-

Solvent Choice: While water is the ideal solvent, many organic molecules, including isoquinoline derivatives, have poor aqueous solubility. A co-solvent system (e.g., methanol/water or DMSO/water) is often required. It is crucial to report the co-solvent used, as it can influence the measured pKa value.[8]

-

Inert Atmosphere: Dissolved carbon dioxide from the air can form carbonic acid, which will react with the titrant (if it's a base) or the analyte, leading to inaccurate results. Purging the solution with an inert gas like nitrogen or argon is a critical step to ensure a self-validating system.[15][16]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant, recorded temperature.[16]

-

Sample Preparation: Accurately weigh a precise amount of the isoquinoline hydrochloride salt and dissolve it in a known volume of CO₂-free deionized water or an appropriate co-solvent. A typical concentration is between 1-10 mM.[14][16]

-

System Setup: Place the solution in a jacketed titration vessel to maintain a constant temperature. Introduce a calibrated combined pH electrode and a magnetic stirrer. Begin gently stirring the solution.

-

Inert Gas Purge: Bubble nitrogen gas through the solution for 10-15 minutes before starting the titration and maintain a gentle stream of nitrogen over the solution's surface throughout the experiment.[16]

-

Titration: Using an auto-burette for precision, add small, known increments of a standardized strong base (e.g., 0.1 M NaOH) to the solution.[14] Record the pH value after each addition, ensuring the reading has stabilized.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH value at the point where 50% of the acid has been neutralized. This can be found by identifying the inflection point (equivalence point) and calculating the volume for the half-equivalence point.

Experimental Protocol: UV-Vis Spectrophotometry

This method is particularly useful for compounds with low solubility or for high-throughput screening. It relies on the principle that the UV-Vis absorbance spectrum of a molecule often changes upon ionization.[8]

Causality and Rationale:

-

Principle: The electronic structure of the isoquinoline ring system (the chromophore) is altered upon protonation of the nitrogen. This change in electronic structure leads to a shift in the wavelength of maximum absorbance (λ_max). By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be derived.[8][17]

-

Prerequisites: This method is only viable if there is a measurable difference in the UV-Vis spectrum between the protonated and neutral forms of the molecule. The chromophore must be in proximity to the ionization site.[8][17][18]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the isoquinoline hydrochloride in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

-

Spectrum Acquisition: Determine the UV-Vis spectra of the compound in highly acidic (fully protonated) and highly alkaline (fully neutral) solutions to identify the analytical wavelength where the largest difference in absorbance occurs.

-

pH-Dependent Measurements: Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer solution. Ensure the final concentration of the organic solvent is low (<1-2%) to minimize its effect on the pH.

-

Data Collection: Measure the absorbance of each sample at the predetermined analytical wavelength.

-

Data Analysis: Plot the measured absorbance versus pH. The resulting sigmoidal curve is then fitted to the appropriate equation to calculate the pKa, which corresponds to the pH at the inflection point of the curve.[8]

The Role of pKa in Drug Development and Formulation

The pKa is one of the most critical parameters in drug discovery, directly impacting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4]

-

Absorption: The charge of a drug dictates its ability to pass through biological membranes. The gastrointestinal tract presents a range of pH environments. A basic drug like an isoquinoline derivative will be predominantly protonated (charged) in the acidic stomach, which generally limits passive diffusion. As it moves to the more alkaline environment of the intestine, the proportion of the neutral (uncharged) form increases, facilitating absorption into the bloodstream.[5][9]

-

Solubility: As discussed, the hydrochloride salt form (the charged, protonated state) is significantly more water-soluble than the neutral free base. This is crucial for creating aqueous formulations for intravenous administration and for ensuring dissolution in the GI tract for oral drugs.[9]

-

Target Binding: The interaction between a drug and its biological target (e.g., an enzyme or receptor) is often highly dependent on ionization state. A specific protonation state may be required for optimal electrostatic interactions within the binding pocket.

-

Formulation: Knowledge of the pKa is essential for developing stable, effective drug formulations. It guides the selection of appropriate salt forms, excipients, and buffer systems to ensure the drug remains soluble and stable during storage and administration.[5][9]

Conclusion

The basicity of the isoquinoline nucleus, quantified by the pKa of its conjugate acid, is a pivotal physicochemical property with far-reaching implications for drug design, development, and formulation. By understanding the structural basis of this basicity and the factors that influence it, medicinal chemists can rationally design derivatives with tailored pharmacokinetic profiles. Furthermore, the application of robust, validated experimental methods like potentiometric titration and UV-Vis spectrophotometry provides the precise pKa data necessary to advance promising candidates from the laboratory to the clinic. The conversion of these basic compounds into their hydrochloride salts remains a critical and effective strategy to enhance solubility and bioavailability, underscoring the practical importance of mastering the principles outlined in this guide.

References

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]

-

Wikipedia contributors. (2024). Isoquinoline. Wikipedia, The Free Encyclopedia. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(4), 1009-1021. [Link]

-

ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. ResearchGate. [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Pion Inc. [Link]

-

Yapar, E. A., & Inal, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 920-926. [Link]

-

Hosmane, R. S., & Liebman, J. F. (2009). Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective. Structural Chemistry, 20, 1143–1147. [Link]

-

Chemistry Stack Exchange. (2018). Why is quinoline less basic than pyridine? Chemistry Stack Exchange. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline hydrochloride. PubChem Compound Database. [Link]

-

FooDB. (2010). Showing Compound Isoquinoline (FDB012557). FooDB. [Link]

-

Thangavel, N., Al Bratty, M., & Alhazmi, H. A. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry, 37(3), 523-533. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Kudelko, A., & Zieliński, W. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ARKIVOC, 2005(v), 66-82. [Link]

-

Quora. (2017). Which is more basic between pyridine and quinoline, and why? Quora. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1126. [Link]

-

Wilson, J. C., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15636–15643. [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

-

Drug Discovery Pro. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Discovery Pro. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. ResearchGate. [Link]

-

Ataman Kimya. (n.d.). ISOQUINOLINE. Ataman Kimya. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dihydroisoquinoline. PubChem Compound Database. [Link]

-

Zieliński, W., & Kudelko, A. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ResearchGate. [Link]

-

Rios, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1074–1078. [Link]

-

Scribd. (n.d.). Quinoline and Isoquinoline Overview. Scribd. [Link]

-

Badocco, D., et al. (2004). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Journal of Chemical & Engineering Data, 49(6), 1698–1703. [Link]

-

Thangavel, N., et al. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry, 37(3). [Link]

-

Chemistry For Everyone. (2024, February 14). How To Determine PKA Of Organic Compounds? YouTube. [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

ResearchGate. (2020). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Morphine. Wikipedia, The Free Encyclopedia. [Link]

-

Liptak, M. D., et al. (2002). Accurate pKa determination for a heterogeneous group of organic molecules. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijirss.com [ijirss.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 12. Isoquinoline hydrochloride | C9H8ClN | CID 88878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. youtube.com [youtube.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Biological Evaluation of Novel Isoquinoline Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical framework for exploring the vast therapeutic potential of novel isoquinoline compounds. Moving beyond a rigid template, this document is structured to offer a logical and scientifically robust workflow, from initial biological screening to mechanistic elucidation. It is designed to empower researchers with both the conceptual understanding and the practical methodologies required to validate and advance new chemical entities based on the versatile isoquinoline scaffold.

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Drug Discovery

Isoquinoline alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds, predominantly found in the plant kingdom.[1] Their core structure, a fusion of a benzene ring with a pyridine ring, serves as a fundamental building block for over 2,500 known alkaloids.[2] This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This inherent versatility has led to the development of numerous clinically significant drugs, including the analgesic morphine, the antibacterial agent berberine, and the anticancer agent topotecan (a semi-synthetic camptothecin analogue with a related quinoline structure).[3][4]

The biological activities of isoquinoline derivatives are remarkably broad, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[3][5] This wide spectrum of activity stems from their ability to interact with a multitude of cellular targets, including DNA, enzymes like topoisomerases and kinases, and critical signaling pathways that govern cell fate and function.[6][7] As such, the synthesis and evaluation of novel isoquinoline compounds remain a highly active and promising area of drug discovery.[5]

This guide will delineate the experimental pathways for systematically evaluating the most promising biological activities of new isoquinoline derivatives.

Foundational Screening: A Workflow for Unveiling Bioactivity

The initial phase of investigation for any novel compound involves a broad-based screening to identify its primary biological effects. A logical workflow ensures efficient use of resources and provides a clear decision-making framework for subsequent, more focused studies.

Caption: Initial screening workflow for novel isoquinoline compounds.

Anticancer Activity: From Cytotoxicity to Mechanism

A significant portion of research into isoquinoline alkaloids has focused on their anticancer properties.[7] Compounds like berberine and sanguinarine have demonstrated potent activity against a wide range of cancer cell lines.[8][9] The primary mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, frequently through the modulation of key signaling pathways.[7]

Key Mechanistic Target: The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several isoquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel isoquinoline compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3]

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.[3]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Data Summary: Anticancer Activity of Representative Isoquinolines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Berberine | Glioblastoma (U87) | 21.76 | [8] |

| Breast (MCF-7) | 26 (in combination) | [11] | |

| Sanguinarine | Melanoma (A375) | 0.11 µg/mL (~0.3 µM) | [9] |

| Melanoma (SK-MEL-3) | 0.54 µg/mL (~1.47 µM) | [9] | |

| Leukemia (HL-60) | 0.6 | [12] | |

| Chelerythrine | Melanoma (SK-MEL-3) | 0.14 µg/mL (~0.37 µM) | [9] |

| Melanoma (G-361) | 0.46 µg/mL (~1.21 µM) | [9] | |

| Tetrandrine Derivative (14) | Colorectal (HCT116) | 0.23 (48h) | [5] |

| Isoquinoline Derivative (2) | Pancreatic Cancer | 1-200 nM | [5] |

Antimicrobial Activity: A Renewed Fight Against Resistance

The isoquinoline scaffold is present in many natural and synthetic compounds with significant antimicrobial properties.[13] These compounds can be effective against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[14][15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the isoquinoline compound in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL depending on the specific protocol.

-

Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Summary: Antimicrobial Activity of Representative Isoquinolines

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Palmatine | E. coli (clinical isolates) | 2,048 - 16,384 | [15] |

| H. pylori (MTZ-resistant) | 4-16 (for derivative 1c) | [16] | |

| Alkynyl Isoquinoline (HSN584) | S. aureus (MRSA) | 4-16 | [14] |

| E. faecalis (VRE) | 4-16 | [14] | |

| Tricyclic Isoquinoline (8d) | S. aureus | 16 | [17] |

| E. faecium | 128 | [17] |